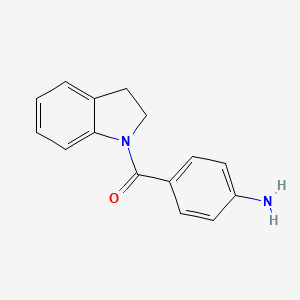

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone

説明

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone is an organic compound that features both an aminophenyl group and a dihydroindole moiety

特性

IUPAC Name |

(4-aminophenyl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSCLVPNJOMLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone typically involves the reaction of 4-aminobenzoyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H14N2O

- CAS Number : 16699-09-5

- Molecular Weight : 238.28 g/mol

The compound features an aminophenyl group and a dihydroindole moiety, which contribute to its diverse reactivity and biological activity.

Chemistry

In the field of chemistry, (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone serves as a building block for synthesizing more complex molecules. It can be utilized in the development of new organic compounds with tailored properties.

Biology

Research indicates that this compound exhibits bioactive properties , making it a subject of interest for biological studies. Its interactions with various biological targets can lead to insights into cellular mechanisms and potential therapeutic effects.

Medicine

The medicinal applications of this compound are noteworthy:

- Anti-inflammatory Activity : Studies suggest that the compound may inhibit inflammatory pathways, offering potential in treating conditions like arthritis.

- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells, particularly in breast and prostate cancers.

A detailed examination of its mechanism of action reveals that it may interact with specific enzymes or receptors, altering their activity to exert these effects .

Industry

In industrial applications, this compound is explored for its potential in developing new materials with specific properties. Its structural characteristics allow for modifications that can enhance material performance in various applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on breast cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The findings suggest a promising avenue for further research into its use as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The results indicate that this compound could be developed into a therapeutic agent for inflammatory diseases .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds |

| Biology | Bioactive compound | Insights into cellular mechanisms |

| Medicine | Anti-inflammatory and anticancer activities | Potential treatments for chronic diseases |

| Industry | Development of new materials | Enhanced material properties |

作用機序

The mechanism of action of (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-ethanone

- (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-propanone

Uniqueness

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone, also known as 4-(2,3-dihydro-1H-indole-1-carbonyl)aniline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its neuroprotective and antioxidant properties, as well as its implications in treating various diseases.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Weight: 242.29 g/mol

CAS Number: 16699-09-5

Biological Activity Overview

Research indicates that this compound exhibits significant neuroprotective and antioxidant properties. These activities are primarily attributed to its ability to modulate oxidative stress and protect neuronal cells from damage.

- Oxidative Stress Modulation: The compound acts as a scavenger for reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

- Neuroprotection: It may interact with glutamate receptors and other neuroprotective pathways, potentially reducing neuronal apoptosis in neurodegenerative models.

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various indole derivatives, including this compound. The findings suggested that this compound significantly reduced neuronal cell death in models of oxidative stress induced by glutamate toxicity .

Antioxidant Activity

In vitro assays demonstrated that this compound exhibited strong antioxidant activity. The compound was shown to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity in cultured neuronal cells .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Key Activity |

|---|---|---|---|

| This compound | 16699-09-5 | 242.29 g/mol | Neuroprotective, Antioxidant |

| Melatonin Analog | Various | Varies | Neuroprotective |

| 2,3-Dihydroindole Derivatives | Various | Varies | Antioxidant |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via reflux of 4-chloro-2-(1H-indol-1-yl)aniline with 4-hydroxybenzaldehyde in ethanol. Key intermediates, such as 4-chloro-2-(1H-indol-1-yl)aniline, are prepared by reacting 2,5-dichloroaniline with 1H-indole. Characterization involves NMR spectroscopy, where NH protons appear as broad singlets at δ 10.98 ppm (DO exchangeable). Intermolecular cyclization with substituted reagents (e.g., acids S3a–S3h) is performed using catalysts and varied solvents .

Q. How is the anti-inflammatory and antifungal efficacy of this compound evaluated in preclinical studies?

- Methodological Answer : Anti-inflammatory and antifungal activity is assessed through ergosterol biosynthesis inhibition assays. The compound is compared to derivatives in Table 1, with efficacy metrics including IC values and toxicity profiles. Drug-likeness analysis prioritizes compounds with high biological activity at low concentrations and minimal adverse effects .

Q. What spectroscopic techniques are employed to confirm the structural integrity of this compound?

- Methodological Answer : FT-IR, FT-Raman, UV-Vis, and / NMR are standard. For advanced validation, single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry, while DFT/B3LYP/6-311G(d,p) calculations predict vibrational frequencies and electronic properties .

Advanced Research Questions

Q. How can computational methods optimize the ADMET properties of this compound for oral bioavailability?

- Methodological Answer : ADMET optimization involves calculating octanol-water partition coefficients (log P ≤ 5) and water solubility (log S ≈ -5.00 to -6.00) to predict bioavailability. Caco-2 permeability assays (log P) model intestinal absorption, while blood-brain barrier (BBB) permeability and volume of distribution (VD) guide structural modifications. Tables 2 and 3 in provide key parameters for derivative screening .

Q. What strategies address contradictions in pharmacological data due to experimental design limitations?

- Methodological Answer : Contradictions arise from limited sample diversity (e.g., 8 initial samples in HSI studies) or organic degradation during prolonged data collection. Mitigation includes expanding sample variability, stabilizing matrices via continuous cooling, and validating results with orthogonal assays (e.g., LC-MS for degradation monitoring) .

Q. How do DFT and molecular docking studies elucidate the compound’s mechanism as a MAPK inhibitor?

- Methodological Answer : Docking simulations (PDB ID: 1A9) identify binding interactions at MAPK active sites. Quantum mechanical calculations (HF/DFT) optimize ligand geometry, while molecular dynamics (MD) simulations assess stability. Ergosterol biosynthesis inhibition is correlated with electronic descriptors (e.g., HOMO-LUMO gaps) .

Q. What synthetic modifications enhance selectivity for fungal vs. mammalian targets?

- Methodological Answer : Substituent effects are tested by introducing electron-withdrawing groups (e.g., nitro, halogens) to the 4-aminophenyl moiety. Structure-activity relationship (SAR) studies compare IC values against Candida spp. and mammalian cell lines. Derivatives with 4-hydroxyphenyl groups show improved selectivity due to reduced off-target binding .

Data Analysis and Contradiction Resolution

Q. How are conflicting results in ergosterol inhibition assays reconciled across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or fungal strain variability. Cross-validation using standardized protocols (CLSI guidelines) and dose-response curves with positive controls (e.g., fluconazole) ensures reproducibility. Meta-analyses of log D and MIC values identify outliers .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC-UV. Metabolite profiling (LC-QTOF-MS) identifies hydrolysis or oxidation products. NMR kinetics track pH-dependent decomposition, informing formulation strategies (e.g., lyophilization) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。